molecular formula C15H15ClO2S B14379913 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene CAS No. 90183-78-1

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene

Katalognummer: B14379913
CAS-Nummer: 90183-78-1
Molekulargewicht: 294.8 g/mol
InChI-Schlüssel: YYTFAZMQOXNHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is an organic compound that features a benzenesulfinyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biomolecules, potentially modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene
  • 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
  • 1-[3-(Benzenesulfinyl)propoxy]-3-bromobenzene

Uniqueness

1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

90183-78-1

Molekularformel

C15H15ClO2S

Molekulargewicht

294.8 g/mol

IUPAC-Name

1-[3-(benzenesulfinyl)propoxy]-3-chlorobenzene

InChI

InChI=1S/C15H15ClO2S/c16-13-6-4-7-14(12-13)18-10-5-11-19(17)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2

InChI-Schlüssel

YYTFAZMQOXNHDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)CCCOC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.